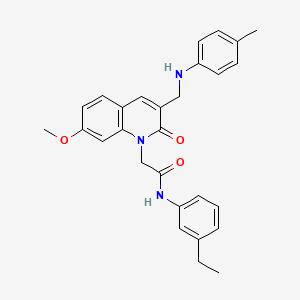
N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common name, and structural formula. It may also include its uses and applications.
Synthesis Analysis
This involves understanding the chemical reactions and processes used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions (e.g., heat, light).Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Structural Studies and Crystallography
Research has delved into the structural aspects of quinoline derivatives, focusing on their co-crystal formation, salt formation, and the implications of these structures in material science and drug design. For example, Karmakar et al. (2009) explored the structural study of quinoline derivatives, highlighting their potential in forming co-crystals and salts with various aromatic diols and acids, which could influence drug delivery mechanisms and material properties Karmakar, A., Kalita, D., & Baruah, J. (2009). Structural study on few co-crystals and a salt of quinoline derivatives having amide bond. Journal of Molecular Structure, 935, 47-52.
Pharmacological Applications
Compounds related to N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide have been synthesized and evaluated for their potential pharmacological activities. Werbel et al. (1986) synthesized a series of quinoline derivatives to explore their antimalarial activity, demonstrating the potential of these compounds in medicinal chemistry for developing new antimalarial drugs Werbel, L. M., Cook, P., Elslager, E., Hung, J., Johnson, J., Kesten, S., McNamara, D., Ortwine, D., & Worth, D. (1986). Synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides. Journal of Medicinal Chemistry, 29(6), 924-939.
Chemical Synthesis and Modification
Significant research has also been focused on the chemical synthesis and modification of quinoline derivatives, aiming at the development of new chemical entities with enhanced properties or functionalities. Bhambi et al. (2010) reported the synthesis of novel quinoline derivatives with potential biological activities, which could serve as a foundation for developing new therapeutic agents or chemical tools Bhambi, D., Sain, D. K., Salvi, V. K., Sharma, C., & Talesara, G. L. (2010). Synthesis and Pharmacological Studies on Some Phthalimidoxy Substituted Quinoline Derivatives. ChemInform, 41.
Fluorescence and Sensing Applications
Quinoline derivatives have been explored for their fluorescence properties and potential applications as chemosensors. Park et al. (2015) synthesized a chemosensor based on quinoline, demonstrating its ability to detect Zn2+ ions in living cells and aqueous solutions, indicating the role of these compounds in environmental monitoring and biological research Park, G., Kim, H., Lee, J. J., Kim, Y. S., Lee, S. Y., Lee, S., Noh, I., & Kim, C. (2015). A highly selective turn-on chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solution. Sensors and Actuators B: Chemical, 215, 568-576.
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as its potential hazards. This can include toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves speculating on potential future research directions and applications for the compound. This can be based on its known properties and uses, as well as current trends in the field.
I hope this general information is helpful. If you have more specific questions or need information on a different compound, feel free to ask!
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-4-20-6-5-7-24(14-20)30-27(32)18-31-26-16-25(34-3)13-10-21(26)15-22(28(31)33)17-29-23-11-8-19(2)9-12-23/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLGFPBVSPHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea](/img/structure/B2858962.png)
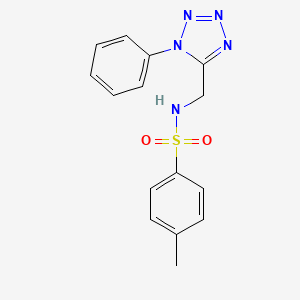
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2858966.png)
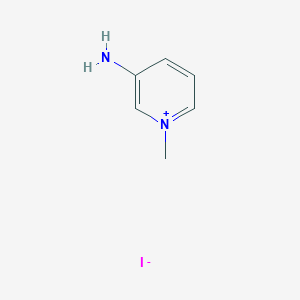
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine](/img/structure/B2858968.png)
![4-[4-(tert-butyl)benzoyl]-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2858970.png)
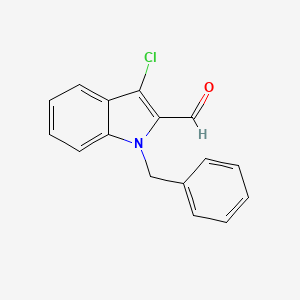
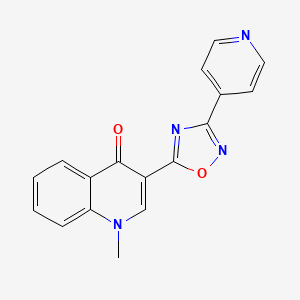
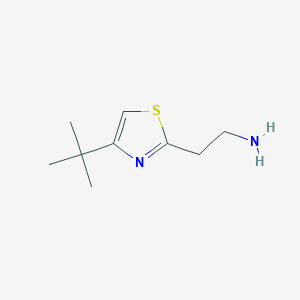
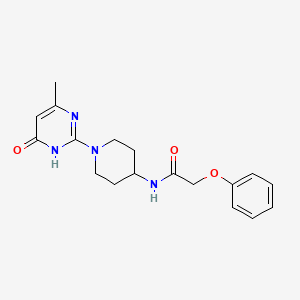
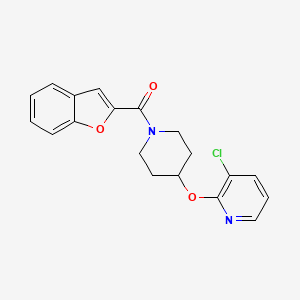
![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2858976.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2858977.png)